molecular formula C18H21NO B451149 3,4-dimethyl-N-(1-phenylpropyl)benzamide

3,4-dimethyl-N-(1-phenylpropyl)benzamide

Cat. No.: B451149
M. Wt: 267.4g/mol
InChI Key: JPGPFTDABDRYKL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3,4-Dimethyl-N-(1-phenylpropyl)benzamide (CAS: Not explicitly provided; molecular formula inferred as C₁₉H₂₃NO) is a benzamide derivative featuring a 3,4-dimethyl-substituted aromatic ring and an N-(1-phenylpropyl) side chain.

Key structural attributes include:

  • N-(1-Phenylpropyl) moiety: A branched alkyl chain with a phenyl group, which may enhance lipophilicity and modulate biological activity.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4g/mol

IUPAC Name

3,4-dimethyl-N-(1-phenylpropyl)benzamide

InChI

InChI=1S/C18H21NO/c1-4-17(15-8-6-5-7-9-15)19-18(20)16-11-10-13(2)14(3)12-16/h5-12,17H,4H2,1-3H3,(H,19,20)

InChI Key

JPGPFTDABDRYKL-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Functionality

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
  • Structure : 3-Methylbenzamide with a tertiary alcohol side chain (N-(2-hydroxy-1,1-dimethylethyl)).
  • Key Differences :
    • The hydroxyl group in the side chain enables hydrogen bonding and metal coordination (N,O-bidentate directing group), making it suitable for catalytic C–H functionalization .
    • Compared to 3,4-dimethyl-N-(1-phenylpropyl)benzamide, the absence of a phenyl group in the alkyl chain reduces aromatic interactions.
N-{4-[(3-Hydroxyphenyl)-3-Methylpiperazin-1-yl]Methyl-2-Methylpropyl}-4-Phenoxybenzamide ()
  • Structure: Incorporates a piperazine ring and phenoxy group, enhancing structural complexity.
  • Phenoxy substituents may improve solubility or target affinity in biological systems .

Table 1: Inhibitory Activity of Selected Benzamides

Compound Substituents PCAF HAT Inhibition (%)
This compound 3,4-dimethyl, N-(1-phenylpropyl) Not tested*
Compound 17 () 2-tetradecanoylamino, 3-carboxyphenyl 79
Anthranilic acid No acyl chain 34

*Inference based on structural analogs.

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